1-(3,4-Dimethylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine
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Overview
Description
1-(3,4-Dimethylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine typically involves multi-step organic reactions. One common method involves the sulfonylation of a piperidine derivative followed by the introduction of the imidazole group. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3,4-Dimethylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine involves its interaction with specific molecular targets. The sulfonyl group and imidazole moiety can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)sulfonyl-4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine
- 1-(3,4-Dimethylphenyl)sulfonyl-4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine
Uniqueness
1-(3,4-Dimethylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine is unique due to the presence of both a sulfonyl group and an imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The specific arrangement of functional groups allows for unique interactions with molecular targets, which can be exploited in drug design and other fields.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13-4-5-16(10-14(13)2)23(21,22)20-8-6-15(7-9-20)17-11-18-12-19(17)3/h4-5,10-12,15H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPOPIAXQWRCAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CN=CN3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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